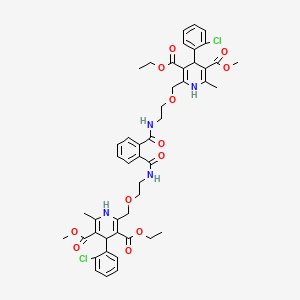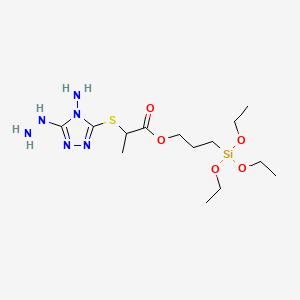
3-(Triethoxysilyl)propyl 2-((4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)thio)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Triethoxysilyl)propyl 2-((4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)thio)propanoate is a compound that serves as a useful reagent in organic reactions. It is characterized by its molecular formula C14H30N6O5SSi and a molecular weight of 422.58. This compound is particularly notable for its incorporation of the 1,2,4-triazole moiety, which is a heterocyclic compound with significant pharmacological and industrial applications .
Preparation Methods
The synthesis of 3-(Triethoxysilyl)propyl 2-((4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)thio)propanoate involves multiple steps. One common method starts with the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. This process uses succinic anhydride, aminoguanidine hydrochloride, and various amines . The reaction conditions often involve microwave irradiation to facilitate the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring . Industrial production methods may vary but typically involve similar multi-step synthetic routes optimized for large-scale production.
Chemical Reactions Analysis
3-(Triethoxysilyl)propyl 2-((4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)thio)propanoate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used but generally include derivatives of the original compound with modified functional groups.
Scientific Research Applications
The compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the 1,2,4-triazole moiety is known for its antimicrobial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . This makes the compound valuable in drug discovery and development. Industrially, it is used in the production of materials with specific properties, such as enhanced durability or chemical resistance .
Mechanism of Action
The mechanism of action of 3-(Triethoxysilyl)propyl 2-((4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)thio)propanoate involves its interaction with various molecular targets and pathways. The 1,2,4-triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, which is crucial for its pharmacological effects . The compound’s ability to undergo nucleophilic substitution reactions also allows it to interact with and modify specific biomolecules, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(Triethoxysilyl)propyl 2-((4-amino-5-hydrazinyl-4H-1,2,4-triazol-3-yl)thio)propanoate include other 1,2,4-triazole derivatives such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . These compounds share the 1,2,4-triazole moiety but differ in their substituents, which can significantly affect their chemical and biological properties.
Properties
Molecular Formula |
C14H30N6O5SSi |
|---|---|
Molecular Weight |
422.58 g/mol |
IUPAC Name |
3-triethoxysilylpropyl 2-[(4-amino-5-hydrazinyl-1,2,4-triazol-3-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C14H30N6O5SSi/c1-5-23-27(24-6-2,25-7-3)10-8-9-22-12(21)11(4)26-14-19-18-13(17-15)20(14)16/h11H,5-10,15-16H2,1-4H3,(H,17,18) |
InChI Key |
SBDAKBCGXPWUDM-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCOC(=O)C(C)SC1=NN=C(N1N)NN)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



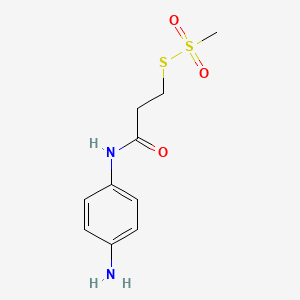
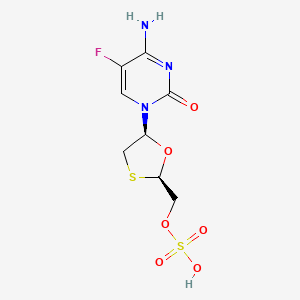
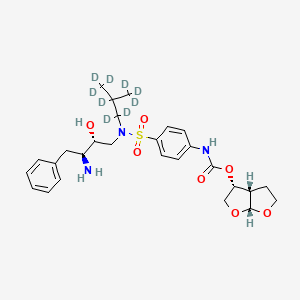
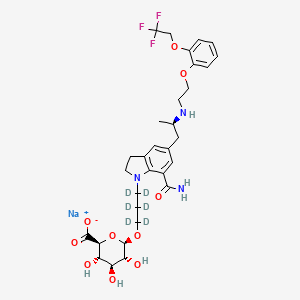
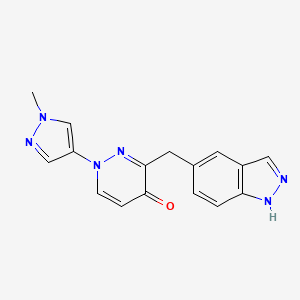
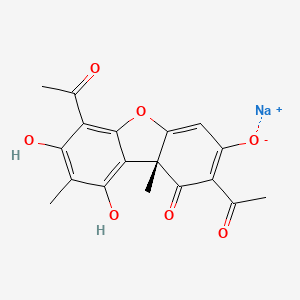
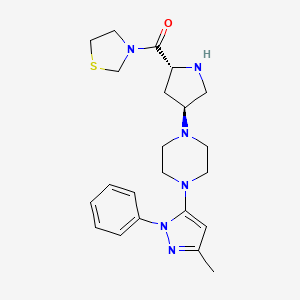
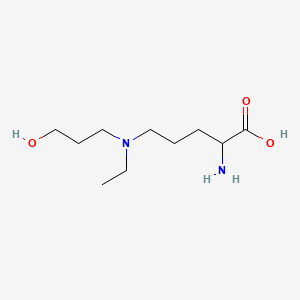

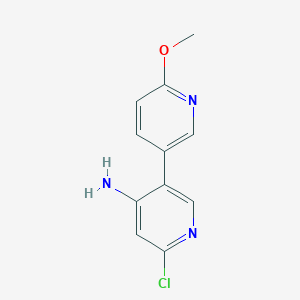
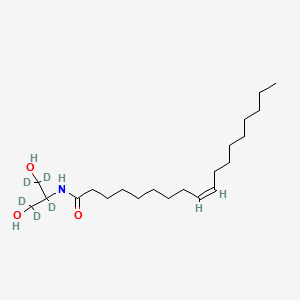
![3-Chloro-6,8-dicyclopropylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13851650.png)
